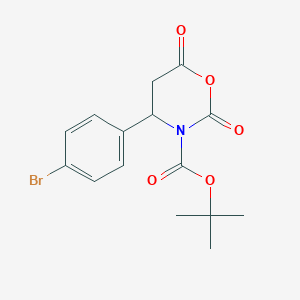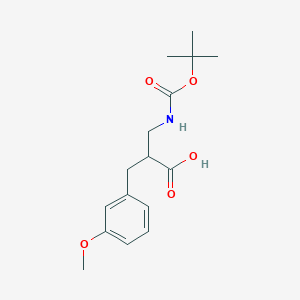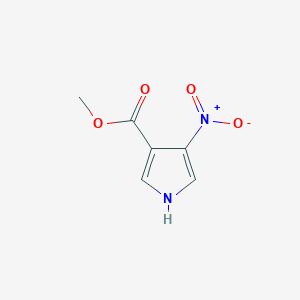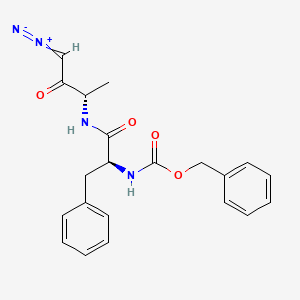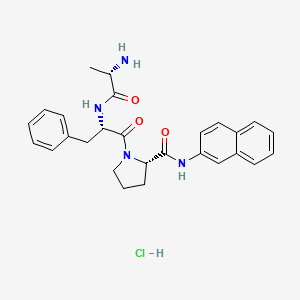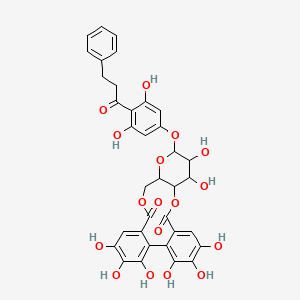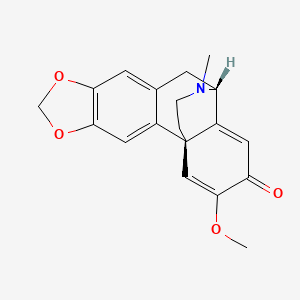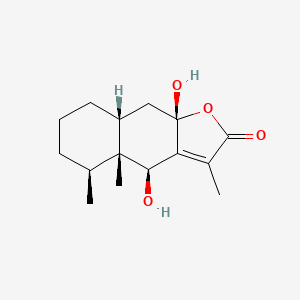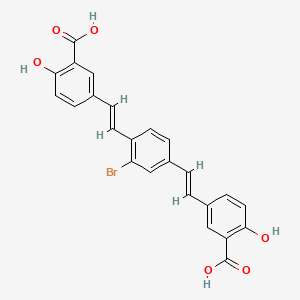
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is a synthetic organic compound known for its unique structural properties and applications in scientific research. It is primarily used as a fluorescent dye for detecting amyloids, particularly amyloid β peptide, which is associated with Alzheimer’s disease . The compound’s high affinity for amyloid β peptide makes it a valuable tool in biomedical research.
Méthodes De Préparation
The synthesis of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene involves several steps, typically starting with the bromination of a suitable precursor. The synthetic route generally includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Styryl Group Addition: Formation of the styryl groups through a series of reactions involving aldehydes and base-catalyzed condensation.
Carboxylation and Hydroxylation: Introduction of carboxyl and hydroxyl groups to the styryl moieties
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Des Réactions Chimiques
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Medicine: Investigated for its potential in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The compound exerts its effects primarily through its high affinity for amyloid β peptide. It binds to the β-sheet structures of amyloid fibrils, allowing for their detection through fluorescence. The molecular targets include amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The pathways involved in its action include the interaction with amyloid fibrils and the subsequent fluorescence emission upon binding.
Comparaison Avec Des Composés Similaires
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is often compared with similar compounds such as:
1-Fluoro-2,5-bis(3-carboxy-4-hydroxystyryl)benzene: A fluorine analog with similar amyloid-binding properties but different fluorescence characteristics.
The uniqueness of this compound lies in its high fluorescence intensity and specificity for amyloid β peptide, making it a superior choice for amyloid detection in research and diagnostic applications.
Propriétés
Numéro CAS |
291766-06-8 |
|---|---|
Formule moléculaire |
C24H17BrO6 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
Clé InChI |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)
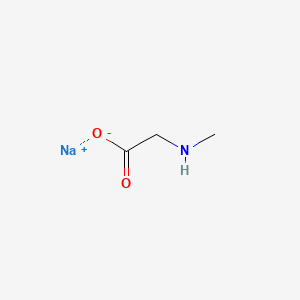

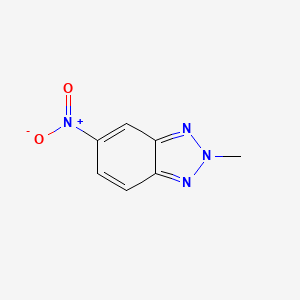
![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)
